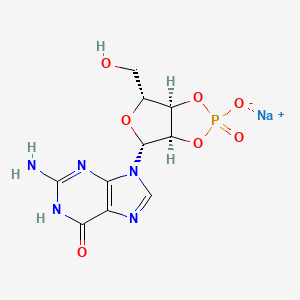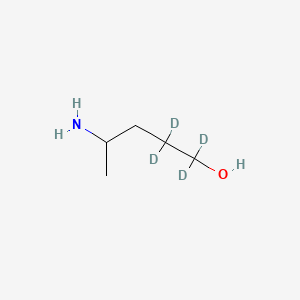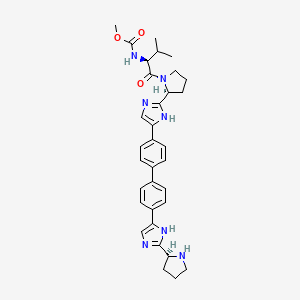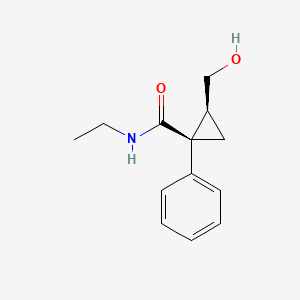
Guanosine 2',3'-cyclic monophosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of guanosine cyclic monophosphates, including guanosine 2',3'-cyclic monophosphate sodium salt, involves complex biochemical pathways within cells. These compounds are synthesized from guanosine triphosphate (GTP), catalyzed by guanylate cyclase enzymes. The specific synthesis pathway for the 2',3'-cyclic form is less commonly discussed in literature compared to the 3',5'-cyclic form (cGMP), but the enzymatic conversion from GTP would be analogous, involving the cyclization of the phosphate group.
Molecular Structure Analysis
The molecular structure of guanosine cyclic monophosphates has been extensively studied. For example, the free acid of guanosine 3',5'-cyclic monophosphate has been analyzed through x-ray diffraction, revealing that the molecule exists as a zwitterion in the solid state with a syn conformation and similar puckering of the sugar rings as its sodium salt counterpart. While specific data on the 2',3'-cyclic form is limited, the structural analysis of closely related compounds like the 3',5'-cyclic form provides valuable insights into the potential geometry and electronic structure of guanosine 2',3'-cyclic monophosphate sodium salt (Druyan & Sparagana, 1976).
Aplicaciones Científicas De Investigación
Molecular Structure Analysis : The molecular structure of the free acid of guanosine 3',5'-cyclic monophosphate has been determined, showing similarities to the structure of its sodium salt. Both have the syn conformation with small differences in the bond angles of the cyclic phosphate and furanose rings (Druyan & Sparagana, 1976).
Inhibition of Contraction in Rat Aorta : Research suggests that cyclic guanosine monophosphate inhibits contraction through inhibition of phosphatidylinositol hydrolysis in rat aorta, providing insights into its potential application in vascular health and disease management (Rapoport, 1986).
Role in Photoreceptor Cell Degeneration : Elevated levels of cyclic guanosine monophosphate in retinal photoreceptor cells before degeneration suggests its involvement in the metabolism or function of these cells, which could be significant for understanding retinal diseases (Farber & Lolley, 1974).
Activation of Ionic Flux in Membranes : Guanosine 3',5'-monophosphate activates calcium ion influx in vesicles of rod outer segments, suggesting a direct interaction with membrane components, which is crucial for understanding cell signaling pathways (Caretta & Cavaggioni, 1983).
Implications in Hypertension : High salt intake in spontaneously hypertensive rats leads to downregulation of soluble guanylate cyclase, followed by decreased cyclic GMP production and impaired vascular relaxation responses to nitric oxide, highlighting its role in hypertension and dietary impacts (Kagota et al., 2001).
Effects on Nuclear Protein Phosphorylation : In horse peripheral blood lymphocytes, guanosine 3',5'-monophosphate stimulates the incorporation of phosphate into specific nuclear acidic proteins, indicating its role in lymphocyte proliferation and potential applications in immunology (Johnson & Hadden, 1975).
Growth and Survival in Ovarian Tissue Culture : In human ovarian tissue culture, 8-bromo-guanosine 3',5'-cyclic monophosphate enhances the rate of follicle growth and improves the proportion of viable follicles, suggesting its potential in reproductive biology (Scott, Zhang, & Hovatta, 2004).
Mecanismo De Acción
Target of Action
The primary target of Guanosine 2’,3’-cyclic monophosphate sodium salt, also known as 2’,3’-cGMP sodium, is cGMP-dependent protein kinase (PKG) . PKG plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Mode of Action
2’,3’-cGMP sodium acts as a cGMP analogue . It interacts with its target, PKG, leading to the activation of this kinase . This interaction results in the phosphorylation of various proteins, altering their activity and thereby influencing numerous cellular processes .
Biochemical Pathways
The action of 2’,3’-cGMP sodium involves several biochemical pathways. It is generated by guanylate cyclases . The activated PKG can then influence various downstream effects, such as the regulation of cyclic nucleotide gated channels, cGMP-regulated phosphodiesterases, and other cGMP-dependent kinases .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of PKG by 2’,3’-cGMP sodium leads to various molecular and cellular effects. For instance, it can suppress apoptosis in rat ovarian follicles . It also plays a significant role in the action of nitric oxide in many cell types .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPSSHNIEXRDDG-GWTDSMLYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)[O-])N=C(NC2=O)N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 2',3'-cyclic monophosphate sodium salt | |
CAS RN |
15718-49-7 |
Source


|
| Record name | Guanosine, cyclic 2',3'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[3-[[(2'-Fluoro-4-methoxy[1,1'-biphenyl]-3-yl)sulfonyl]amino]phenyl]amino]ethyl]-3-methoxybenz](/img/no-structure.png)

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)

